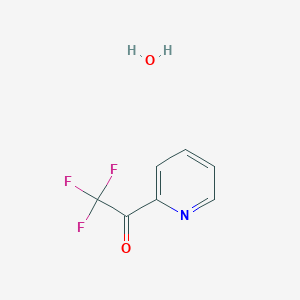

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate

CAS No.:

Cat. No.: VC15981309

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3NO2 |

|---|---|

| Molecular Weight | 193.12 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate |

| Standard InChI | InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2 |

| Standard InChI Key | UCVILOYFPYACRD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)C(F)(F)F.O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-pyridin-2-ylethanone hydrate, reflecting its trifluoroacetyl group attached to the pyridine ring at the 2-position and the inclusion of a water molecule in its crystal lattice . Its molecular formula accounts for the hydrate form, differentiating it from the anhydrous counterpart () . The CAS registry number 1956341-72-2 uniquely identifies the hydrate, while the anhydrous form is registered under 33284-17-2 .

Structural Characterization

The compound’s structure combines a pyridine ring with a trifluoroacetyl group at the 2-position. X-ray crystallography and spectroscopic analyses reveal that the hydrate stabilizes via hydrogen bonding between the carbonyl oxygen and water molecules . The trifluoromethyl group induces significant electron-withdrawing effects, altering the electron density of the pyridine ring and influencing reactivity .

Table 1: Key Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.12 g/mol | |

| CAS Number (Hydrate) | 1956341-72-2 | |

| CAS Number (Anhydrous) | 33284-17-2 | |

| InChI Key | UCVILOYFPYACRD-UHFFFAOYSA-N |

Synthesis and Purification

Purification and Quality Control

The compound is typically purified via recrystallization, achieving a purity of ≥95% as confirmed by high-performance liquid chromatography (HPLC) . Storage at 4°C in airtight containers prevents dehydration and degradation .

Physicochemical Properties

Thermal and Solubility Characteristics

The hydrate exhibits a melting point range of 81–85°C, slightly lower than its anhydrous counterpart due to lattice energy differences . It is sparingly soluble in water but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,680 cm (C=O stretch) and 1,150 cm (C-F stretch) .

-

NMR Spectroscopy:

Reactivity and Functional Group Transformations

Nucleophilic Acyl Substitution

The trifluoroacetyl group undergoes nucleophilic substitution reactions with amines or alcohols, yielding amides or esters. For example, reaction with benzylamine produces -benzyl-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamide .

Pyridine Ring Functionalization

Biological and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in synthesizing fluorinated heterocycles, which are prevalent in FDA-approved drugs like voriconazole and fexofenadine .

Comparative Analysis with Analogues

Table 2: Comparison with Related Trifluoroacetylpyridines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume